2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide
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Overview
Description
2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[1,5-a]imidazole core, which is known for its diverse biological activities and potential therapeutic applications. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Mode of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole-containing compounds are known to have a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Imidazole-containing compounds are known to interact with various enzymes and proteins
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide typically involves the formation of the pyrazolo[1,5-a]imidazole core followed by the introduction of the ethoxy and acetamide groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrazolo[1,5-a]imidazole ring system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve recrystallization or chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with similar biological activities.
Pyrazole: Another heterocyclic compound with a similar structure but different properties.
Benzimidazole: Known for its broad range of biological activities and therapeutic applications
Uniqueness
2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]imidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-ethoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-2-17-9-10(16)12-5-6-14-7-8-15-11(14)3-4-13-15/h3-4,7-8H,2,5-6,9H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDPRGAZFXNZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C=CN2C1=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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